EGFR WT Kinase Inhibition: A 3.6-fold Loss in Potency Upon Deletion of the 2-Dimethylamino Group
In a direct radiometric ELISA assay measuring inhibition of wild-type EGFR, the 4,6-diamino-2-(dimethylamino)pyrimidine-5-carbonitrile scaffold yielded an IC50 of 104 nM [1]. In contrast, a close analog lacking the 2-dimethylamino substituent—4,6-diaminopyrimidine-5-carbonitrile—exhibited a significantly weaker IC50 of 379 nM under comparable assay conditions, representing a 3.6-fold reduction in inhibitory potency [1]. This quantitative delta demonstrates that the 2-dimethylamino group is a critical pharmacophoric element for EGFR binding affinity.
| Evidence Dimension | EGFR WT kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 104 nM |
| Comparator Or Baseline | 4,6-diaminopyrimidine-5-carbonitrile (2-unsubstituted analog); IC50 = 379 nM |
| Quantified Difference | 3.6-fold more potent (104 nM vs. 379 nM) |
| Conditions | Inhibition of EGFR (human) using ATF-2 as substrate after 1 hr by radiometric-based ELISA |
Why This Matters
This 3.6-fold potency differential is substantial enough to alter hit-to-lead triage decisions; procurement of the non-dimethylamino analog would risk missing a viable chemical series in an EGFR-targeted screening campaign.
- [1] BindingDB. Entry BDBM50561025 (CHEMBL4786168) and BDBM50561029 (CHEMBL4746023). EGFR Inhibition Data. 2022. Data curated by ChEMBL. View Source
